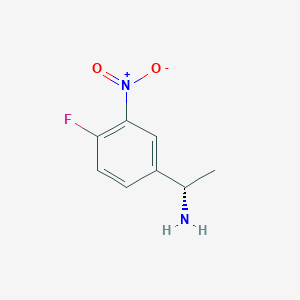

(1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine

Description

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological function. This principle is the cornerstone of stereochemistry, a field of critical importance in drug discovery and development. The strategic introduction of specific atoms, such as fluorine, further enhances the ability of chemists to fine-tune molecular properties, leading to safer and more effective therapeutic agents.

Many organic molecules, including a majority of pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. arctomsci.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with each enantiomer of a drug. bldpharm.com One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive or, in some cases, responsible for undesirable or toxic side effects. nih.gov

This biological selectivity necessitates the synthesis of enantiomerically pure compounds for pharmaceutical applications. nih.gov Enantiopure amines, particularly chiral arylethylamines, are of paramount importance in this context. They serve as versatile "chiral building blocks" or "chiral synthons" that can be incorporated directly into the final target molecule, establishing a key stereocenter. mdpi.combiosynth.com Furthermore, they can function as chiral auxiliaries, which are temporary groups that control the stereochemical outcome of a reaction before being removed. The availability of high-purity chiral amines is thus a critical enabling factor for the asymmetric synthesis of complex molecular targets. mdpi.com

The element fluorine possesses a unique combination of properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—that make it a valuable tool in molecular design. Its strategic incorporation into an organic molecule can profoundly influence its biological and physicochemical properties. This process, known as fluorination, has become a cornerstone of modern medicinal chemistry.

Introducing fluorine can lead to a number of beneficial modifications, including enhanced metabolic stability, as the strong C-F bond is less susceptible to enzymatic cleavage than a C-H bond. Fluorine's electronegativity can also alter the acidity or basicity of nearby functional groups and create new non-covalent interactions, such as hydrogen bonds, which can improve a molecule's binding affinity to its biological target. These modifications can ultimately lead to drugs with increased potency and improved pharmacokinetic profiles.

| Property Modified | Rationale | Potential Outcome |

|---|---|---|

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is significantly stronger than a Carbon-Hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes. | Increased drug half-life and duration of action. |

| Binding Affinity | Fluorine's high electronegativity can modulate local electronic environments and enable favorable dipole-dipole or hydrogen bonding interactions with target proteins. | Enhanced potency and selectivity of the drug. |

| Lipophilicity | Fluorine substitution can increase a molecule's lipophilicity ("fat-solubility"), which can affect how it is absorbed and distributed in the body. | Improved permeability across biological membranes, such as the blood-brain barrier. |

| pKa Modulation | As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as amines. | Reduced ionization at physiological pH, potentially leading to better cell membrane penetration and improved bioavailability. |

(1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine is a chiral building block that embodies the strategic convergence of the principles outlined above. Its molecular structure contains three key features that make it a highly valuable intermediate for multi-step organic synthesis:

A Chiral Center: The (1S)-ethylamine group provides a defined stereocenter, making it an ideal starting point for constructing enantiomerically pure target molecules.

A Fluorine Atom: The fluorine atom on the aromatic ring is positioned to influence the electronic properties of the molecule and can be carried through the synthesis to potentially enhance the biological activity and pharmacokinetic profile of the final product.

A Nitro Group: The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly reduced to an amine. This provides a reactive site for subsequent chemical modifications, acting as a "chemical handle" for further construction.

| Property | Value |

|---|---|

| Compound Name | (1S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride |

| Synonyms | (S)-1-(4-Fluoro-3-nitrophenyl)ethanamine hydrochloride |

| CAS Number | 2193051-91-9 mdpi.com |

| Molecular Formula | C₈H₁₀ClFN₂O₂ |

| Molecular Weight | 220.63 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(1S)-1-(4-fluoro-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H9FN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1 |

InChI Key |

JIYHZAWZKXXOQJ-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N |

Origin of Product |

United States |

Stereochemical Characterization and Chiral Recognition of 1s 1 4 Fluoro 3 Nitrophenyl Ethylamine

Determination of Absolute Configuration

The designation "(1S)" specifies the absolute configuration at the stereogenic carbon center of the ethylamine (B1201723) chain. The unambiguous determination of this configuration is a critical step in its characterization. X-ray crystallography stands as the definitive method for this purpose, providing precise 3-dimensional coordinates of each atom in a single crystal, which allows for the direct assignment of the R/S configuration. nih.gov Although a specific crystallographic report for (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine is not detailed in foundational literature, this technique remains the gold standard for such molecules. nih.govnih.gov

In the absence of a single crystal, or as a complementary technique, the absolute configuration can be determined by chemical correlation or through spectroscopic methods on a derivatized form of the amine. mdpi.comnih.gov One powerful approach involves reacting the amine with a chiral derivatizing agent (CDA) of known absolute configuration, such as α-methoxyphenylacetic acid (MPA), to form a pair of diastereomers. mdpi.com Subsequent analysis of these diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy or other techniques can allow for the assignment of the original amine's configuration. mdpi.com Furthermore, advanced spectroscopic techniques like vibrational circular dichroism (VCD) can establish the absolute configuration by comparing the experimental spectrum to that predicted by density functional theory (DFT) calculations. nih.gov

Advanced Techniques for Chiral Purity Assessment

Assessing the enantiomeric excess (e.e.) or chiral purity is crucial to ensure that a sample of a chiral compound is not contaminated with its mirror image. Several advanced analytical techniques are available for the accurate quantification of enantiomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used and reliable methods for separating enantiomers and determining their relative quantities. mdpi.comphenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com These complexes have different energies of interaction, leading to different retention times on the column. nih.gov

For chiral amines like 1-(4-Fluoro-3-nitrophenyl)ethylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are particularly effective. mdpi.comnih.gov The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions, with the choice of mobile phase significantly influencing the resolution. nih.govchromatographyonline.com

Table 1: Representative Chiral HPLC Conditions for the Separation of Aromatic Amine Enantiomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Crown Ether-Based (e.g., CROWNPAK CR(+)) |

| Mobile Phase | Hexane/Ethanol (80:20 v/v) with 0.1% basic additive | Acetonitrile/Methanol (90:10 v/v) with acidic/basic additives | Aqueous acidic solution (e.g., HClO₄) with Methanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers. | Efficient resolution under polar organic conditions. | Separation based on complexation with the crown ether. |

This table presents typical starting conditions for method development based on established protocols for separating chiral primary amines. nih.govchromatographyonline.comresearchgate.net Optimization is generally required for specific analytes.

NMR spectroscopy becomes a powerful tool for assessing enantiomeric purity when a chiral environment is introduced to make the enantiomers chemically non-equivalent (diastereotopic).

A common NMR method involves the addition of a Chiral Solvating Agent (CSA) directly to the NMR tube containing the analyte. unipi.it The CSA forms rapid, reversible diastereomeric complexes with each enantiomer of the analyte through non-covalent interactions like hydrogen bonding or ion pairing. unipi.itrsc.org This results in different time-averaged magnetic environments for the corresponding nuclei in each enantiomer, leading to separate signals in the NMR spectrum. researchgate.net

For primary amines, chiral phosphoric acids such as (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate (BPA) are highly effective CSAs. rsc.orgresearchgate.net In a non-polar solvent like chloroform-d, the acidic proton of the CSA protonates the basic amine, forming a tight ion pair that maximizes the chemical shift non-equivalence (Δδ). researchgate.net Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and effective alternative to ¹H NMR for this analysis, often providing baseline-separated signals in a spectral region free of other peaks. acs.orgnih.gov

Table 2: Illustrative NMR Data for Enantiodifferentiation using a Chiral Solvating Agent

| Nucleus | Analyte Signal (Racemate) | Analyte + (R)-CSA Signal (S-enantiomer) | Analyte + (R)-CSA Signal (R-enantiomer) | Chemical Shift Difference (Δδ in ppm) |

| ¹H (α-CH) | Quartet, 4.20 ppm | Quartet, 4.25 ppm | Quartet, 4.28 ppm | 0.03 |

| ¹⁹F | Singlet, -115.00 ppm | Singlet, -115.15 ppm | Singlet, -115.35 ppm | 0.20 |

Data are hypothetical and for illustrative purposes, demonstrating the principle of signal splitting upon addition of a CSA. The magnitude of Δδ is dependent on the CSA, solvent, temperature, and concentration.

Advanced, multi-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the stereochemistry and conformation of complex molecules. numberanalytics.comnumberanalytics.com These techniques detect through-space interactions between nuclei that are spatially close, irrespective of through-bond connectivity. acdlabs.comcolumbia.edu

While for a molecule with a single stereocenter like this compound, these experiments cannot directly assign the absolute configuration, they are crucial for confirming the relative stereochemistry of diastereomeric derivatives. ipb.pt For instance, after derivatizing the amine with a chiral agent, NOESY or ROESY experiments can reveal key spatial correlations within the newly formed, rigidified structure. These correlations can be used to build a 3D model of the molecule and confirm the stereochemical relationship between the amine's stereocenter and the known stereocenter of the chiral auxiliary. acdlabs.com The ROESY experiment is often preferred for medium-sized molecules where the NOE effect might be close to zero. columbia.eduglycopedia.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodifferentiation

Conformational Analysis and Stereoselectivity Mechanistic Insights

The biological activity and reactivity of a chiral molecule are governed not only by its absolute configuration but also by its preferred three-dimensional shape, or conformation. Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C-C bond between the aromatic ring and the stereocenter, and the C-N bond of the amine.

Computational methods, particularly density functional theory (DFT), are frequently used to calculate the relative energies of different staggered conformations (rotamers) and identify the most stable, low-energy structures. nih.govsoton.ac.uk For molecules containing fluorine, stereoelectronic effects such as hyperconjugation can play a significant role in dictating conformational preferences. nih.gov The conformation of the molecule can influence how it docks into an enzyme's active site or how it directs the stereochemical outcome of a reaction.

When this compound is used as a substrate or a chiral auxiliary in an asymmetric synthesis, its inherent stereochemistry mechanistically controls the formation of the product's stereocenters. researchgate.net Theoretical studies of reaction transition states can provide mechanistic insights, explaining why one diastereomeric pathway is favored over another. researchgate.net The specific spatial arrangement of the fluoro, nitro, and phenyl groups around the chiral center creates a unique steric and electronic environment that dictates how other reagents can approach, leading to high stereoselectivity. researchgate.net

Applications of 1s 1 4 Fluoro 3 Nitrophenyl Ethylamine in Asymmetric Organic Synthesis

Utility as a Chiral Building Block and Starting Material

The primary utility of (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine lies in its role as a chiral building block. In drug discovery and development, the use of such optically pure starting materials is crucial because biological targets are inherently chiral, and often only one enantiomer of a drug molecule elicits the desired therapeutic effect while the other may be inactive or cause adverse effects. This compound provides a pre-defined stereocenter at the ethylamine (B1201723) moiety, which can be transferred through subsequent synthetic steps to the final target molecule, obviating the need for costly chiral separations or complex asymmetric syntheses later in the process.

The aromatic portion of the molecule is equipped with synthetically versatile functional groups. The nitro group can be readily reduced to an amine, which can then participate in a wide array of coupling reactions to form new bonds. The fluorine atom is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability, binding affinity, and lipophilicity. The strategic placement of these groups makes the compound a valuable precursor for a diverse range of complex structures.

The structure of this compound is well-suited for the synthesis of complex organic molecules where control of stereochemistry is paramount. Its phenylethylamine backbone is a common structural motif in a vast number of natural products and synthetic drugs.

Oxadiazoles are five-membered heterocyclic compounds known for a wide range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netscispace.com The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazine precursors, often using dehydrating agents like phosphorus oxychloride. nih.gov The pathway from a chiral amine like this compound to an oxadiazole is not direct and would require several transformations, for instance, by converting the amine into a carboxylic acid derivative and subsequently into an acid hydrazide to build the heterocyclic ring.

The true value of this compound as a building block is most evident in its potential for creating advanced pharmaceutical intermediates. The specific functional groups on the molecule serve distinct purposes in medicinal chemistry, as detailed in the table below. A related compound, p-nitrophenyl ethylamine hydrochloride, is a known key intermediate in the synthesis of drugs such as Mirabegron and Dofetilide, highlighting the industrial importance of this structural class. google.com

| Structural Feature | Significance in Pharmaceutical Synthesis |

|---|---|

| (1S)-ethylamine Stereocenter | Provides a source of chirality, essential for enantioselective synthesis and ensuring stereospecific interactions with biological targets. |

| Fluoro Group | Enhances metabolic stability by blocking sites of oxidation, increases binding affinity to target proteins through favorable electrostatic interactions, and improves membrane permeability. |

| Nitro Group | Serves as a versatile synthetic handle. It can be easily reduced to an aniline, which can then be used for amide bond formation, sulfonylation, diazotization, or as a nucleophile in substitution reactions to build more complex molecular architectures. |

Many modern agrochemicals, including fungicides and herbicides, are complex chiral molecules that incorporate fluorinated heterocyclic or aromatic motifs to enhance their efficacy and environmental stability. The structural features of this compound make it a theoretically attractive precursor for such applications. However, specific research detailing its use in the synthesis of agrochemical compounds is not extensively documented in the scientific literature.

Beyond serving as a simple starting material where its core structure is incorporated into the final product, chiral amines are often employed as chiral auxiliaries or reagents to induce stereoselectivity in reactions. In such roles, the chiral amine temporarily attaches to a substrate, directs a subsequent chemical transformation to occur stereoselectively, and is then cleaved. While this is a common strategy in asymmetric synthesis, detailed studies describing the specific use of this compound in this context or in complex tandem reactions are not widely reported.

Synthesis of Enantiopure Complex Organic Molecules

Development and Application in Chiral Ligand and Catalyst Design

Chiral amines are fundamental building blocks for the synthesis of chiral ligands, which are essential components of catalysts used in asymmetric catalysis. These amines can be converted into Schiff bases, amides, or other coordinating moieties that can then bind to a metal center. The chirality of the amine backbone creates a chiral environment around the metal, enabling it to catalyze reactions (e.g., hydrogenations, C-C bond formations) with high enantioselectivity. Although the structure of this compound is suitable for such applications, its specific incorporation into widely used chiral ligands or catalysts is not prominently featured in the available chemical literature.

Synthesis of Chiral Aminophosphine (B1255530) Ligands

There are no specific methods reported in the scientific literature for the synthesis of chiral aminophosphine ligands originating from this compound. General synthetic routes to aminophosphine ligands typically involve the reaction of a chiral amine with a chlorophosphine, but no examples utilizing this compound as the chiral amine precursor have been documented.

Application in Metal-Catalyzed Asymmetric Reactions

Consistent with the lack of reported synthesis of corresponding chiral aminophosphine ligands, there are no documented applications of ligands derived from this compound in any metal-catalyzed asymmetric reactions. The performance, efficacy, and potential stereoselectivity of such hypothetical ligands in catalytic processes remain unexplored and unreported in peer-reviewed scientific literature.

Spectroscopic and Structural Elucidation of 1s 1 4 Fluoro 3 Nitrophenyl Ethylamine

Comprehensive Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org For (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine, these techniques provide clear evidence for the primary amine, nitro group, and substituted aromatic ring.

In FTIR spectroscopy, which measures the absorption of infrared light, the primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comrockymountainlabs.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The nitro (-NO₂) group, a strong electron-withdrawing substituent on the aromatic ring, exhibits two prominent stretching vibrations. The asymmetric N-O stretch is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, between 1360-1290 cm⁻¹. orgchemboulder.com These bands are often strong and provide a clear diagnostic marker for the nitro functionality. orgchemboulder.com

The aromatic ring itself presents several characteristic bands. C-H stretching vibrations on the benzene (B151609) ring are expected above 3000 cm⁻¹. In-ring C=C stretching vibrations typically occur in the 1600-1400 cm⁻¹ range. libretexts.org The presence of the C-F bond is indicated by a strong stretching vibration, typically found in the 1300-1000 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weaker in Raman spectra compared to FTIR, the symmetric vibrations of the nitro group and the ring breathing modes of the aromatic system often produce strong Raman signals. acs.org The NH₂ wagging mode is also sensitive to the molecular environment and can be observed. acs.orgresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | FTIR (Medium-Strong) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | FTIR (Variable) |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | FTIR (Strong) |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1360 - 1290 | FTIR (Strong), Raman (Strong) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | FTIR (Medium), Raman (Strong) |

| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1400 | FTIR & Raman (Variable) |

| Alkyl (-CH, -CH₃) | C-H Stretch | 3000 - 2850 | FTIR & Raman (Medium) |

| Aryl-Fluoride | C-F Stretch | 1300 - 1000 | FTIR (Strong) |

| Aryl-Amine | C-N Stretch | 1335 - 1250 | FTIR (Medium) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural assignment can be achieved.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the aromatic region is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the nitro group and meta to the fluorine (H-2) would be the most deshielded. The proton ortho to the fluorine and meta to the nitro group (H-5) would show coupling to both the adjacent aromatic proton and the fluorine atom. The proton meta to both the fluorine and the nitro group (H-6) would also exhibit characteristic couplings. The ethylamine (B1201723) side chain would show a quartet for the methine (-CH) proton, split by the adjacent methyl protons, and a doublet for the methyl (-CH₃) protons, split by the single methine proton. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The aromatic region would display six distinct signals. The carbon bearing the fluorine (C-4) would appear as a doublet due to one-bond C-F coupling, and its chemical shift would be significantly influenced by the high electronegativity of fluorine. The carbon attached to the nitro group (C-3) would also be readily identifiable. The remaining four aromatic carbons (two CH and two quaternary) would have distinct chemical shifts based on their substitution pattern. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Assignments

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H2 | ~8.0 - 8.2 | d (doublet) | ³JHH |

| Ar-H5 | ~7.5 - 7.7 | dd (doublet of doublets) | ³JHH, ⁴JHF |

| Ar-H6 | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) or t | ³JHH, ³JHF |

| -CH(NH₂) | ~4.2 - 4.4 | q (quartet) | ³JHH |

| -NH₂ | ~1.5 - 2.5 | br s (broad singlet) | N/A |

| -CH₃ | ~1.4 - 1.6 | d (doublet) | ³JHH |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-1 (ipso-CH) | ~145 - 150 | Quaternary |

| C-2 (Ar-CH) | ~125 - 130 | Aromatic CH |

| C-3 (ipso-NO₂) | ~148 - 152 | Quaternary |

| C-4 (ipso-F) | ~155 - 160 | Large ¹JCF coupling |

| C-5 (Ar-CH) | ~115 - 120 | ²JCF coupling |

| C-6 (Ar-CH) | ~128 - 132 | ³JCF coupling |

| -CH(NH₂) | ~50 - 55 | Aliphatic CH |

| -CH₃ | ~20 - 25 | Aliphatic CH₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. Key correlations would be observed between the methine (-CH) and methyl (-CH₃) protons of the ethylamine group, and between adjacent aromatic protons (H-5 with H-6, and H-2 with H-6 if coupling occurs).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon atom it is directly attached to. It would definitively link the ¹H signals for H-2, H-5, H-6, the methine, and the methyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons (-CH₃) would show a correlation to the methine carbon (-CH) and the ipso-aromatic carbon (C-1). The methine proton would show correlations to the methyl carbon, C-1, and aromatic carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bonding. It would show correlations between the methine proton and the adjacent aromatic protons (H-2 and H-6), confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₈H₉FN₂O₂. The exact monoisotopic mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 184.0652 g/mol

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺.

Molecular Formula of Ion: [C₈H₁₀FN₂O₂]⁺

Calculated Exact Mass of Ion: 185.0729 g/mol

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, ruling out other possible elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted nitrobenzene (B124822) ring. Aromatic nitro compounds are known to exhibit distinct absorption bands. documentsdelivered.com The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the benzene ring. The presence of the electron-donating amine group (via the ethylamine substituent) and the powerful electron-withdrawing nitro group creates a "push-pull" system, which typically results in a bathochromic (red) shift of the main absorption band to a longer wavelength compared to unsubstituted benzene. researchgate.net

Additionally, the nitro group itself can undergo a weaker, symmetry-forbidden n → π* transition, which may appear as a shoulder on the main absorption peak at a longer wavelength. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Expected π → π transition:* A strong absorption band likely in the range of 250-350 nm.

Expected n → π transition:* A weaker absorption or shoulder at a longer wavelength, potentially >350 nm.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of all atoms in the crystal lattice.

For this compound, an X-ray crystal structure would provide:

Absolute Configuration: Crucially, this technique can unambiguously determine the stereochemistry at the chiral center, confirming it as the (S)-enantiomer. This is often achieved through the analysis of anomalous dispersion, especially when using copper radiation. researchgate.net

Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsion angles, revealing the conformation of the ethylamine side chain relative to the aromatic ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant feature, with the primary amine (-NH₂) group acting as a hydrogen bond donor to the oxygen atoms of the nitro group or the fluorine atom of a neighboring molecule. acs.orgiucr.org Although fluorine is a weak hydrogen bond acceptor, such interactions are observed. nih.gov Additionally, π-π stacking interactions between the electron-deficient nitro-aromatic rings may also play a role in stabilizing the crystal structure. mdpi.comacs.org

The analysis of these interactions is vital for understanding the physical properties of the solid material, such as its melting point and solubility.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical studies focused specifically on the chemical compound this compound. Despite the existence of advanced computational chemistry methods that could provide deep insights into its molecular properties, dedicated research applying these techniques to this particular molecule appears to be unpublished or not publicly accessible. Therefore, a detailed article covering the specific computational and theoretical investigations as requested cannot be generated at this time.

Computational chemistry is a powerful tool for elucidating molecular structure, reactivity, and spectroscopic properties. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) surface analysis are routinely used to provide a granular understanding of chemical systems.

Frontier Molecular Orbital (FMO) analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the compound's reactivity and its behavior in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) would offer insights into the charge distribution on each atom, revealing details about bonding interactions, lone pairs, and intramolecular charge transfer, which contribute to the molecule's stability.

Molecular Electrostatic Potential (MESP) surface analysis would map the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding intermolecular interactions.

Prediction of Spectroscopic Properties , such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectra, through computational methods allows for the theoretical validation of experimental data and aids in the structural elucidation of the compound.

Mechanistic Studies , including the computation of transition states for asymmetric processes, would be invaluable for understanding the reaction pathways and stereoselectivity in reactions involving this compound.

While general principles of these computational methods are well-documented for a wide range of organic molecules, the specific application to this compound, and the resultant data such as optimized coordinates, orbital energies, atomic charges, potential maps, and reaction energy profiles, are not available in the surveyed literature. Without such dedicated studies, any attempt to construct the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry focusing on this specific chiral amine is needed to provide the data necessary for a comprehensive theoretical characterization.

Computational and Theoretical Investigations of 1s 1 4 Fluoro 3 Nitrophenyl Ethylamine

Mechanistic Studies of Reactions Involving (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine

Reaction Pathway Elucidation

The synthesis of chiral amines like this compound often involves asymmetric synthesis or resolution. Computational chemistry serves as a powerful tool to elucidate the reaction mechanisms, transition states, and stereoselectivity of these synthetic routes.

Theoretical Approach: Density Functional Theory (DFT) is a common computational method for studying reaction pathways. By modeling the reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial in predicting the feasibility and rate of a reaction, as well as the stereochemical outcome. For instance, in the asymmetric reduction of a corresponding ketimine precursor, computational models can help understand how a chiral catalyst interacts with the substrate to favor the formation of the (S)-enantiomer.

Expected Insights: A computational study on the synthesis of this compound would likely focus on:

Stereoselectivity: Elucidating the origins of enantioselectivity in asymmetric synthesis, for example, by analyzing the steric and electronic interactions between the substrate, catalyst, and reagents in the diastereomeric transition states.

Reaction Kinetics: Calculating the activation barriers for different steps in the reaction to identify the rate-determining step and optimize reaction conditions.

Solvent Effects: Investigating the role of the solvent in stabilizing intermediates and transition states, which can significantly influence the reaction pathway and efficiency.

A hypothetical reaction coordinate diagram for a proposed synthetic step, such as an asymmetric reduction, could be generated to visualize the energy changes throughout the reaction.

Supramolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is determined by a variety of non-covalent interactions. While a crystal structure for this specific compound is not publicly available, its functional groups—an amine, a nitro group, a fluorine atom, and an aromatic ring—suggest the presence of several key supramolecular interactions.

Hydrogen Bonding Networks

The primary amine group (-NH2) is a strong hydrogen bond donor, while the nitro group (-NO2) and the fluorine atom (-F) can act as hydrogen bond acceptors. This combination is expected to lead to the formation of extensive hydrogen bonding networks in the solid state.

Expected Hydrogen Bonds:

N-H···O (nitro): This is likely to be a prominent and relatively strong hydrogen bond, playing a significant role in the crystal packing.

N-H···F: While fluorine is a weak hydrogen bond acceptor, the presence of a strong donor like the amine group could lead to the formation of N-H···F interactions.

These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional architectures. The specific geometry and connectivity of these networks would depend on the interplay with other intermolecular forces.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.92 | 2.10 | 3.00 | 165 |

| N-H···F | 0.92 | 2.35 | 3.15 | 145 |

| C-H···O | 1.08 | 2.50 | 3.40 | 150 |

Note: The data in this table is hypothetical and serves as an illustration of typical hydrogen bond parameters.

π-Stacking and CH-π Interactions

The electron-deficient nature of the 4-fluoro-3-nitrophenyl ring, due to the electron-withdrawing effects of the nitro and fluoro substituents, makes it a candidate for π-stacking interactions.

π-Stacking: In the solid state, parallel or offset arrangements of the aromatic rings of adjacent molecules can lead to stabilizing π-π stacking interactions. The presence of the nitro group can enhance these interactions through quadrupole-quadrupole interactions with neighboring aromatic rings. researchgate.netmdpi.comnih.gov

CH-π Interactions: The aromatic ring can also act as a π-electron donor in CH-π interactions, where a C-H bond from the ethyl group of a neighboring molecule interacts with the face of the phenyl ring. These interactions, although weaker than hydrogen bonds, are known to be important in the crystal engineering of organic molecules.

The interplay of these various non-covalent forces dictates the final crystal packing arrangement, influencing physical properties such as melting point, solubility, and crystal morphology. A detailed analysis of these interactions would require single-crystal X-ray diffraction data, which is not currently available for this compound.

Table 2: Summary of Potential Supramolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Strength |

| Hydrogen Bonding | N-H, C-H | O (nitro), F | Strong to Weak |

| π-Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| CH-π Interactions | C-H (ethyl) | Phenyl Ring | Weak |

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis routes for (1S)-1-(4-Fluoro-3-nitrophenyl)ethylamine to achieve high enantiomeric excess (ee)?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysis or resolution. For example, asymmetric hydrogenation of the corresponding ketone precursor using Ru-BINAP catalysts (e.g., [RuCl₂((S)-BINAP)] with NH₄PF₆) has been effective for similar fluorinated aryl ethylamines . Alternatively, enzymatic resolution using lipases or transaminases can isolate the (1S)-enantiomer. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization, particularly due to the electron-withdrawing nitro group, which may reduce reaction rates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the presence of the fluorophenyl (δ ~7.5 ppm for aromatic protons), nitro (NO₂), and ethylamine moieties. ¹⁹F NMR is critical for verifying fluorine substitution patterns .

- X-ray crystallography : Used to resolve chiral centers and hydrogen-bonding interactions (e.g., amine-NH₂ with nitro-O groups), as demonstrated for structurally related (R)-1-(4-Methylphenyl)ethylamine .

- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₁₀FN₂O₂; theoretical M.W. = 198.08) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The nitro group introduces thermal and photolytic instability. Storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Degradation products (e.g., nitroso derivatives) should be monitored via HPLC with UV detection (λ = 254 nm for nitro absorption). Stability studies under varying pH (4–9) and temperature (4–40°C) can identify optimal storage conditions .

Q. How can researchers screen for potential biological activity based on structural analogs?

- Methodological Answer : Prioritize targets based on structural analogs like (S)-(-)-1-(p-Tolyl)ethylamine, which shows anticancer and anti-inflammatory activity. In vitro assays include:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Neuroactivity : Calcium flux assays in neuronal cells to assess GPCR modulation .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Solutions include:

- Chiral purity verification : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10 + 0.1% diethylamine) .

- Dose-response reevaluation : Test across a wider concentration range (nM–mM).

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays for kinase inhibition .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock into active sites of fluorophenyl-targeting enzymes (e.g., monoamine oxidases) using the nitro group as a hydrogen-bond acceptor.

- MD simulations (GROMACS) : Simulate binding stability in aqueous environments, focusing on fluorine’s hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., -NO₂ vs. -CF₃) with activity using datasets from analogs .

Q. How can enantiomeric separation be optimized using advanced chromatographic techniques?

- Methodological Answer :

- Supercritical Fluid Chromatography (SFC) : Use Chiralpak AD-H column with CO₂/MeOH (95:5) + 0.1% TFA. SFC offers faster resolution and lower solvent consumption than HPLC .

- HPLC : Optimize with polysaccharide-based columns (e.g., Lux Cellulose-2) and mobile phases containing diethylamine to reduce tailing from amine groups .

Q. What strategies mitigate synthetic challenges posed by the nitro and fluorine substituents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.